molecular formula C18H24N2O3 B2658805 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034541-03-0

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2658805
CAS No.: 2034541-03-0
M. Wt: 316.401
InChI Key: ULXCXRDIUWAIKQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a naphthalene ring and a dimethoxy-methylpropyl group attached to the urea moiety

Properties

IUPAC Name

1-(2,3-dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(23-3,13-22-2)12-20-17(21)19-11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCXRDIUWAIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Preparation of 2,3-Dimethoxy-2-methylpropanol: This intermediate can be synthesized by the reaction of 2,3-dimethoxypropene with a suitable methylating agent under acidic conditions.

    Formation of Naphthalen-1-ylmethylamine: This can be prepared by the reduction of naphthalen-1-ylmethylamine hydrochloride using a reducing agent such as lithium aluminum hydride.

    Urea Formation: The final step involves the reaction of 2,3-dimethoxy-2-methylpropanol with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy or naphthalen-1-ylmethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxy-2-methylpropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-(2,3-Dimethoxy-2-methylpropyl)-3-(benzyl)urea: Similar structure with a benzyl group.

Uniqueness

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol

The compound consists of a naphthalene moiety attached to a urea group, with a dimethoxyalkyl substituent that may influence its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that derivatives of naphthalene-based ureas can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. They also show potential in inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in neuroprotective contexts, where oxidative damage is implicated in neurodegenerative diseases.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This inhibition can lead to increased bioavailability of certain drugs and enhanced therapeutic effects.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthalene derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that this compound displayed IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer activity.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells exposed to hydrogen peroxide. This effect was attributed to its antioxidant properties and ability to modulate cellular signaling pathways involved in survival.

Data Table: Biological Activities Summary

Activity Mechanism Reference
AntitumorInduces apoptosis; inhibits angiogenesisJournal of Medicinal Chemistry
AntioxidantScavenges free radicals; reduces oxidative stressNeuroscience Letters
Enzyme InhibitionInhibits cytochrome P450 enzymesPharmacology Reports

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